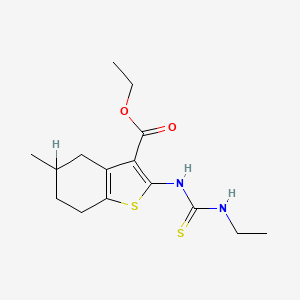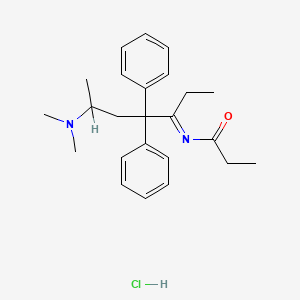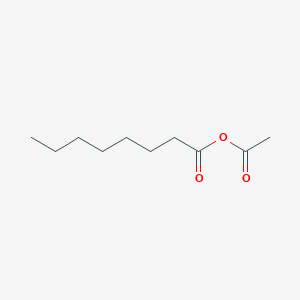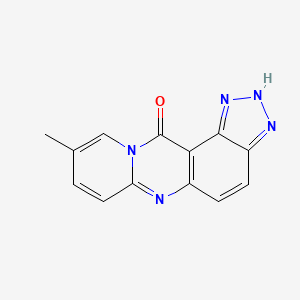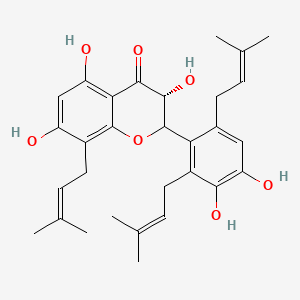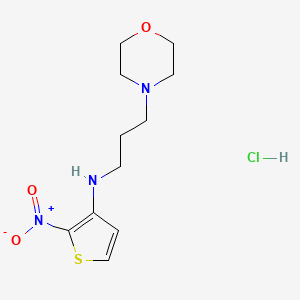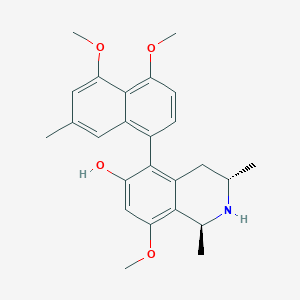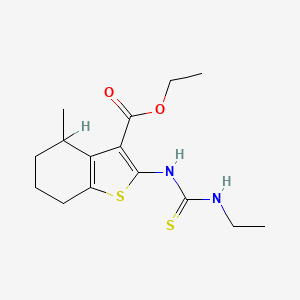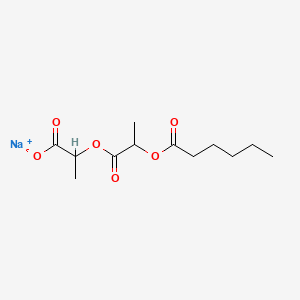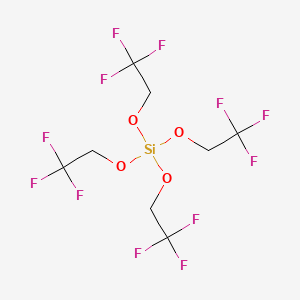
Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester is a chemical compound with the formula C8H8F12O4Si. This compound is characterized by its high molecular weight of 424.214 g/mol and a boiling point of 165-166°C at 750 Torr .
Méthodes De Préparation
The synthesis of silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester typically involves the reaction of silicic acid with 2,2,2-trifluoroethanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the esterification process. Industrial production methods may involve the use of advanced techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The ester groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various silicon-based compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester involves its interaction with molecular targets and pathways within a system. The specific pathways and targets depend on the context of its application, whether in biological systems or industrial processes. Detailed studies are required to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
Silicic acid (H4SiO4), tetrakis(2,2,2-trifluoroethyl) ester can be compared with other similar compounds such as:
Silicic acid (H4SiO4), tetrakis(2-ethylbutyl) ester: This compound has a similar structure but different ester groups, leading to variations in properties and applications.
Tetraethyl silicate: Another silicon-based ester with different alkyl groups, used in various industrial applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.
Propriétés
Numéro CAS |
338-39-6 |
|---|---|
Formule moléculaire |
C8H8F12O4Si |
Poids moléculaire |
424.21 g/mol |
Nom IUPAC |
tetrakis(2,2,2-trifluoroethyl) silicate |
InChI |
InChI=1S/C8H8F12O4Si/c9-5(10,11)1-21-25(22-2-6(12,13)14,23-3-7(15,16)17)24-4-8(18,19)20/h1-4H2 |
Clé InChI |
MRBWGPMSUYEXDQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)O[Si](OCC(F)(F)F)(OCC(F)(F)F)OCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


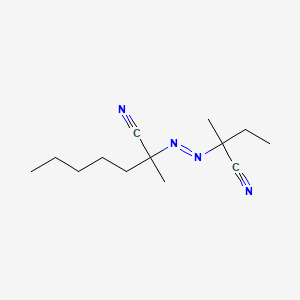

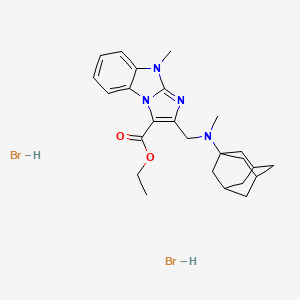
![4-ethoxy-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate](/img/structure/B12722319.png)
